6,8-Dimethoxyl-2-tetralone
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Overview
Description
6,8-Dimethoxyl-2-tetralone is an organic compound with the molecular formula C12H14O3. It is characterized by the presence of two methoxy groups attached to a tetralone core.
Preparation Methods
The synthesis of 6,8-Dimethoxyl-2-tetralone can be achieved through several routes. One common method involves the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene followed by methoxylation and oxidation . Another approach includes the use of continuous-flow technology, which offers advantages such as reduced reaction time and improved reaction efficiency . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity levels .
Chemical Reactions Analysis
6,8-Dimethoxyl-2-tetralone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
6,8-Dimethoxyl-2-tetralone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various dopaminergic compounds and natural alkaloids.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxyl-2-tetralone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
6,8-Dimethoxyl-2-tetralone can be compared with other similar compounds such as 6,7-Dimethoxy-2-tetralone and 5,6-Dimethoxy-1-tetralone. These compounds share structural similarities but differ in the position of the methoxy groups, which can significantly affect their chemical properties and applications . For example, 6,7-Dimethoxy-2-tetralone is also used in the synthesis of bioactive molecules but may exhibit different reactivity patterns due to the position of its methoxy groups .
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules
Properties
IUPAC Name |
6,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-10-5-8-3-4-9(13)6-11(8)12(7-10)15-2/h5,7H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIBOHMMQGFEPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)CC2)C(=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407319 |
Source
|
Record name | 6,8-dimethoxyl-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53076-59-8 |
Source
|
Record name | 6,8-dimethoxyl-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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